N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide
Description
N-(5-(3-Bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is a thiazole-based acetamide derivative characterized by a 3-bromobenzyl substituent on the thiazole ring and a 4-methoxyphenylamino group on the acetamide moiety. The bromine atom at the benzyl position enhances lipophilicity and may influence binding interactions with biological targets, while the methoxy group on the phenyl ring contributes to electronic effects and solubility .
Properties
IUPAC Name |
N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyanilino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-16-7-5-15(6-8-16)21-12-18(24)23-19-22-11-17(26-19)10-13-3-2-4-14(20)9-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPGXRGDEQYEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Bromobenzylation: The thiazole derivative is then reacted with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate to introduce the bromobenzyl group.
Amination: The final step involves the reaction of the intermediate with 4-methoxyaniline and chloroacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The target compound’s molecular weight (~434.3 g/mol) is intermediate compared to derivatives with bulkier substituents (e.g., compound 7d at ~527.9 g/mol ).
- Melting points correlate with molecular symmetry and intermolecular interactions. For instance, compound 13 (289–290°C) has a higher melting point than 4h (265–267°C), likely due to the rigid piperazine moiety .
Anticancer Activity
Select compounds with thiazole-acetamide scaffolds have demonstrated cytotoxic effects against cancer cell lines (Table 2 ).
Key Observations :
Anti-inflammatory and Antimicrobial Activity
- Anti-inflammatory : Thiazole derivatives with piperazine substituents (e.g., compound 13) inhibit matrix metalloproteinases (MMPs), reducing inflammation .
- Antimicrobial : Benzothiazole-thiadiazole hybrids (e.g., compound 4h) exhibit activity against bacterial strains, likely via disruption of cell membrane integrity .
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Thiazole Core : The thiazole ring is critical for binding to biological targets (e.g., kinases, MMPs) via hydrogen bonding and π-π stacking .
- Substituent Effects :
- Bromine : Enhances lipophilicity and may improve blood-brain barrier penetration.
- Methoxyphenyl : Electron-donating groups like methoxy improve solubility and modulate receptor affinity .
- Thiadiazole/Thioether Linkers : Increase metabolic stability and target engagement, as seen in compounds 4h and 7d .
Biological Activity
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is a synthetic compound belonging to the thiazole derivatives class, which are recognized for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H17BrN2OS
- CAS Number : 854005-10-0
The presence of the bromobenzyl group enhances its chemical reactivity and biological activity through potential halogen bonding interactions, which may improve binding affinity to molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exhibit:
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, studies indicate that it can inhibit topoisomerase I and II, leading to cell cycle arrest in the G2/M phase .
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate efficacy comparable to standard antibiotics .
Anticancer Activity
Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes its IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Carcinoma) | 7.06 | |
| FaDu (Head and Neck Cancer) | 1.73 | |
| MCF-7 (Breast Cancer) | Not specified |
These findings suggest that the compound's structural features contribute significantly to its anticancer efficacy.
Antimicrobial Activity
The compound also shows promising antimicrobial activity, as indicated by the following MIC values against various pathogens:
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 4.69 - 22.9 | |
| Escherichia coli | 8.33 - 23.15 | |
| Candida albicans | 16.69 - 78.23 |
These results highlight its potential as an effective antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar thiazole derivatives is essential. The following table outlines key differences:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide | Higher than 7.06 | Anticancer |
| N-(5-(3-fluorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide | Not specified | Antimicrobial |
The bromine substitution in our compound appears to enhance its biological activity compared to other halogenated derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antitumor Studies : A study evaluated the cytotoxic effects against liver carcinoma cells using MTT assays, demonstrating significant reduction in cell viability at low concentrations .
- Antimicrobial Evaluation : Research on antimicrobial properties showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
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